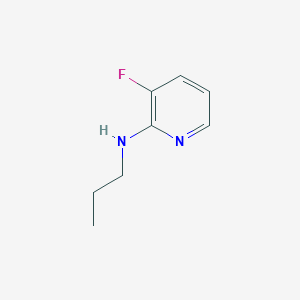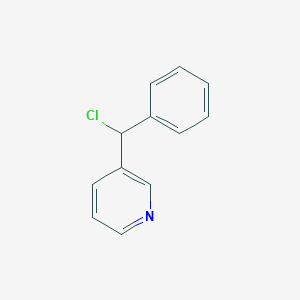![molecular formula C11H11ClIN3O B13972827 3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutanemethanol CAS No. 867165-45-5](/img/structure/B13972827.png)
3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutanemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol is a complex organic compound with the molecular formula C11H11ClIN3O This compound is notable for its unique structure, which includes a cyclobutyl ring attached to a methanol group and a substituted imidazo[1,5-a]pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the imidazo[1,5-a]pyrazine core, followed by the introduction of the cyclobutyl group and the methanol moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process. The scalability of the synthesis is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol can undergo several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms or to modify the imidazo[1,5-a]pyrazine ring.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)aldehyde or (3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)carboxylic acid.
Applications De Recherche Scientifique
(3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(8-Chloro-1-bromoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol
- (3-(8-Chloro-1-fluoroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol
- (3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclopropyl)methanol
Uniqueness
The uniqueness of (3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol lies in its specific combination of a cyclobutyl ring and a methanol group attached to the imidazo[1,5-a]pyrazine core. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
867165-45-5 |
|---|---|
Formule moléculaire |
C11H11ClIN3O |
Poids moléculaire |
363.58 g/mol |
Nom IUPAC |
[3-(8-chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H11ClIN3O/c12-9-8-10(13)15-11(16(8)2-1-14-9)7-3-6(4-7)5-17/h1-2,6-7,17H,3-5H2 |
Clé InChI |
LPUAXEFKOGTWHZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1C2=NC(=C3N2C=CN=C3Cl)I)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13972770.png)


![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile](/img/structure/B13972790.png)
![4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde](/img/structure/B13972803.png)
![1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine](/img/structure/B13972805.png)


![2-(Chloromethyl)-6-ethyl-6-azaspiro[3.4]octane](/img/structure/B13972814.png)


